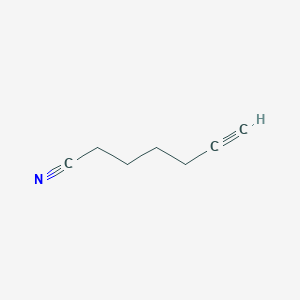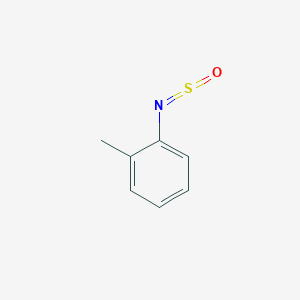![molecular formula C8H6N4S2 B097047 [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine CAS No. 16203-56-8](/img/structure/B97047.png)
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, also known as TBT, is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential applications in cancer treatment. TBT is a member of the thiazolo[5,4-d]thiazole family, which has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory and immune responses.
Biochemical And Physiological Effects
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival.
Advantages And Limitations For Lab Experiments
One advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its broad-spectrum anti-tumor activity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Another advantage of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its ability to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine is its potential toxicity. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Future Directions
There are several future directions for research on [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine. One area of research is the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine, which may lead to the identification of new targets for cancer therapy. Finally, the development of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine-based drug delivery systems may improve the efficacy and reduce the toxicity of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine in cancer therapy.
Synthesis Methods
The synthesis of [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine can be achieved through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde to form the intermediate 2-(2-chlorobenzylideneamino)benzenethiol. This intermediate is then reacted with 2-aminothiophenol in the presence of sodium ethoxide to yield [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine.
Scientific Research Applications
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been extensively studied for its anti-tumor activity. In vitro studies have shown that [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine inhibits the proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, [1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine has been shown to possess anti-inflammatory and anti-microbial properties.
properties
CAS RN |
16203-56-8 |
|---|---|
Product Name |
[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
Molecular Formula |
C8H6N4S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine |
InChI |
InChI=1S/C8H6N4S2/c9-7-11-3-1-2-4-6(5(3)13-7)14-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12) |
InChI Key |
PZIJVVZKCURJTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)N)SC(=N2)N |
synonyms |
Benzo[1,2-d:4,3-d]bisthiazole-2,7-diamine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



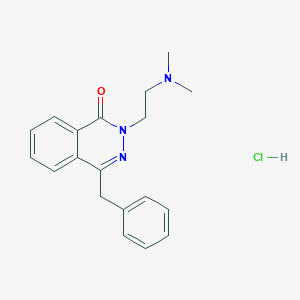
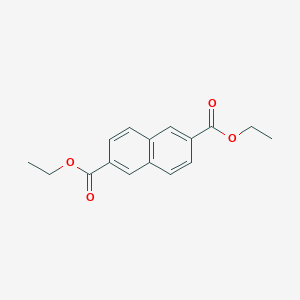
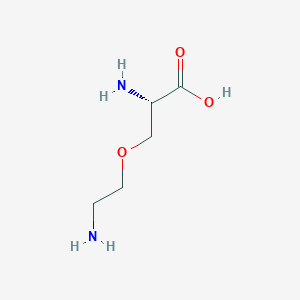

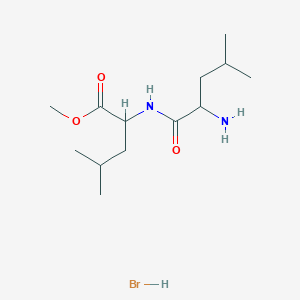
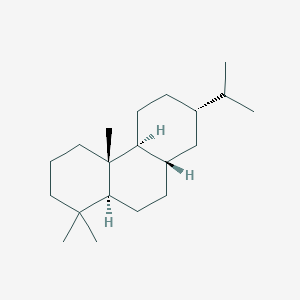
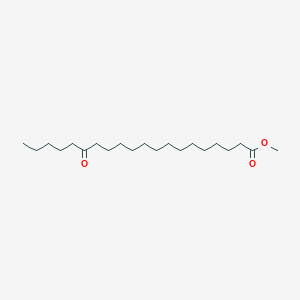
![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
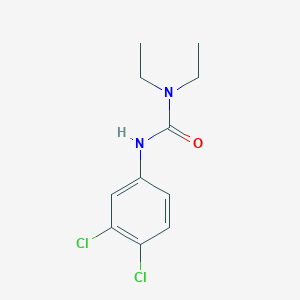
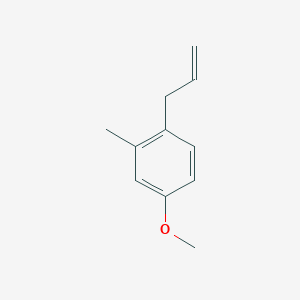
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
